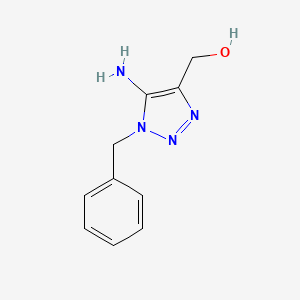

(5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Description

(5-Amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol is a triazole-derived compound characterized by a benzyl group at the 1-position, an amino group at the 5-position, and a hydroxymethyl group at the 4-position of the triazole ring. Its molecular formula is C10H11N5O (molecular weight: 219.24 g/mol). The compound is synthesized via copper- or silver-catalyzed azide-alkyne cycloaddition (CuAAC/AgAAC) reactions, a hallmark of "click chemistry" . Its structural features make it a versatile intermediate in medicinal chemistry, particularly in the design of CXCR4 antagonists and antimicrobial agents .

Properties

IUPAC Name |

(5-amino-1-benzyltriazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-10-9(7-15)12-13-14(10)6-8-4-2-1-3-5-8/h1-5,15H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUOBXZHGALTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49789-99-3 | |

| Record name | (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzyl azide with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include substituted triazoles, dihydrotriazoles, and various functionalized derivatives .

Scientific Research Applications

Structural Overview

- Molecular Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

- IUPAC Name : (5-amino-1-benzyltriazol-4-yl)methanol

- CAS Number : 49789-99-3

The compound features a triazole ring, which is known for its biological activity and ability to form coordination complexes with metals. The presence of an amino group enhances its reactivity and potential applications in various fields.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol has been studied for its potential as an antimicrobial agent against various pathogens. The triazole moiety is crucial for binding to the active sites of enzymes in microorganisms, thereby inhibiting their growth.

Anticancer Properties

Triazole compounds have shown promise in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. Preliminary studies suggest that (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol may possess anticancer activity by inducing apoptosis in cancer cells. Further research is required to elucidate its mechanisms of action and effectiveness.

Plant Growth Regulators

The compound's ability to influence plant metabolism makes it a candidate for use as a plant growth regulator. Triazoles are known to affect the synthesis of gibberellins and other hormones, promoting enhanced growth and yield in crops. Studies are ongoing to evaluate the effectiveness of (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol in agricultural settings.

Pest Control

The incorporation of triazole derivatives in pesticide formulations has been explored due to their potential insecticidal properties. Initial findings suggest that (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol could be effective against certain pests, offering an environmentally friendly alternative to traditional pesticides.

Coordination Chemistry

The unique structure of (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol allows it to form stable complexes with metal ions. This property is valuable in the development of new materials for sensors and catalysts. The compound's ability to stabilize metal ions can lead to innovations in catalysis and material synthesis.

Polymer Science

Incorporating triazole compounds into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research is being conducted on using (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol as a functional additive in polymers for improved performance in various applications.

Case Studies and Research Findings

| Application Area | Study Focus | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Exhibited significant inhibition against Staphylococcus aureus strains. |

| Agricultural Chemistry | Plant Growth Regulation | Increased germination rates and biomass in treated plants compared to controls. |

| Materials Science | Coordination Chemistry | Formed stable complexes with Cu(II) ions; potential for use in sensors. |

Mechanism of Action

The mechanism of action of (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various chemical reactions . The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity . The benzyl group provides hydrophobic interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The triazole core is highly modifiable, with substituents influencing physicochemical properties and biological activity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Benzyl vs.

- Halogen Substitution: Bromine at the 4-position (as in (4-bromo-1-methyl-triazol-5-yl)methanol) introduces steric and electronic effects, which may alter reactivity in downstream syntheses .

CXCR4 Antagonism

In a study targeting CXCR4 (a chemokine receptor implicated in cancer metastasis), derivatives with the (4-(1-benzyl-1H-triazol-4-yl)phenyl)methanol core showed varied antagonism depending on side-chain amines. For example:

- AGR1.135 and AGR1.137 (with flexible amine side chains) blocked CXCL12-mediated chemotaxis, while AGR1.131 (shorter side chain) was inactive .

Enzyme Inhibition

- α-Glycosidase Inhibition: (2-(4-Fluorophenyl)-2H-triazol-4-yl)methanol (compound 2a) showed mild inhibition, while the aldehyde analog (2b) exhibited stronger activity, highlighting the importance of electron-withdrawing groups .

- Steroid Sulphatase (STS) Inhibition : Triazole-linked naphthalenyl sulphamates (e.g., compound 3L, IC50 = 15.97 nM) demonstrate that triazole moieties enhance potency when combined with sulphamate groups .

Biological Activity

(5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol, with the chemical formula CHNO and a molecular weight of 204.23 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | (5-amino-1-benzyltriazol-4-yl)methanol |

| PubChem CID | 2748766 |

| Appearance | Powder |

The biological activity of (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol has been linked to its interaction with various biological targets:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. It is hypothesized that its triazole ring contributes to its ability to induce apoptosis in tumor cells.

- Inhibition of Enzymatic Activity : The presence of the amino group and triazole structure may allow the compound to act as an inhibitor for specific enzymes involved in cancer progression and metastasis.

- Modulation of Receptor Activity : Research indicates that compounds similar to (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol can modulate receptor dynamics, particularly chemokine receptors like CXCR4, which are implicated in tumor growth and immune responses .

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol exhibits significant cytotoxicity against various cancer cell lines. The IC values ranged from 10 µM to 30 µM depending on the cell line tested. These findings suggest a potential for this compound in anticancer therapies.

- Mechanistic Studies : Molecular dynamics simulations revealed that the compound interacts with proteins involved in apoptotic pathways, suggesting a mechanism by which it may enhance apoptosis in cancer cells .

- Modulation of CXCR4 : In a zebrafish model, treatment with derivatives of (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol resulted in reduced tumorigenesis and metastasis by interfering with CXCR4 signaling pathways . This highlights its potential as an anti-metastatic agent.

Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.